molecular formula C23H23NO6 B2765148 tert-butyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate CAS No. 1030096-05-9

tert-butyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate

Cat. No.: B2765148
CAS No.: 1030096-05-9
M. Wt: 409.438
InChI Key: UASGPEIECATDCK-UHFFFAOYSA-N
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Description

This compound is known for its unique properties, making it suitable for diverse applications such as drug development, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate solvents and catalysts is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 4’-[(benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-3-carboxamide: Similar in structure but with a different position of the carboxamide group.

    4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-2-carboxamide: Another structural isomer with the carboxamide group in a different position.

Uniqueness

4’-[(Benzylamino)sulfonyl]-N-(4-chlorobenzyl)biphenyl-4-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-23(2,3)30-20(25)14-29-22(27)19-13-24(15-9-11-16(28-4)12-10-15)21(26)18-8-6-5-7-17(18)19/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASGPEIECATDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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